4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Overview
Description
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a synthetic organophosphorus pesticide, also known as Diazinon . It is used as an insecticide, acaricide, and nematicide . It can influence numerous insects through inactivating acetyl choline esterase (ACHE) enzymes .
Synthesis Analysis
Diazinon was developed in 1952 by Ciba-Geigy, a Swiss chemical company (later Novartis and then Syngenta) . The synthesis of this compound involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular formula of Diazinon is C12H21N2O3PS . The IUPAC name for diazinon is O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate .Chemical Reactions Analysis
Diazinon can be degraded through several physical and chemical food processing procedures due to its degradation in high temperatures and its susceptibility to oxidation as well as acidic and basic conditions . The nucleophilic degradation of diazinon was carried out in the monophasic regime at 298 K .Physical And Chemical Properties Analysis
Diazinon is a colorless to dark brown liquid . It has a molecular weight of 304.3 g/mol . It is completely miscible in acetone, benzene, ethanol, toluene, xylene and is soluble in petroleum oils .Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazine derivatives, including compounds like 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, have been a focal point in medicinal chemistry due to their versatile biological activities. These activities range from antibacterial, antifungal, anti-cancer, antiviral, to anti-inflammatory effects. Triazines have been identified as core moieties for developing future pharmacological agents due to their potent pharmacological activities across a spectrum of biological models (Verma, Sinha, & Bansal, 2019).
Agricultural and Pharmaceutical Applications
Amino-1,2,4-triazoles, closely related to 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, are essential raw materials in the fine organic synthesis industry. They are utilized in producing various agricultural products, pharmaceuticals, dyes, and high-energy materials. These derivatives also find applications in producing heat-resistant polymers, products with fluorescent properties, and ionic liquids used across biotechnology, energy, and applied sciences (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Eco-friendly Synthesis and Environmental Applications
Research into eco-friendly synthesis methods for triazine derivatives, including 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, highlights the growing importance of sustainable chemical processes. These compounds are well-documented in literature for their diverse applications, underscoring their significance in environmental science and green chemistry practices (Rani & Kumari, 2020).
High Energy Density Materials
The research on high-nitrogen azine energetic compounds, including triazine derivatives, illustrates their application in developing advanced materials with high energy density. These materials are pivotal in propellants, mixed explosives, and gas generators, showcasing the broad potential of triazine-based compounds in the field of energetic materials (Yongjin & Shuhong, 2019).
Safety And Hazards
Diazinon has potential toxicity to humans and other animals . Routes of contact for Diazinon include breathing it, consuming it, or contact with skin . The negative health effects when in contact with Diazinon includes eye watering, drool or runny nose, not having any appetite, throwing up, intense coughing, abdominal pain, or even stiffness in various muscles/paralysis .
properties
IUPAC Name |
4-methyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-4(2)6-9-5(3)10-7(8)11-6/h4H,1-3H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXYDLJFFPKKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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